Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride follows the International Union of Pure and Applied Chemistry guidelines, yielding the complete name methyl 2-(aminomethyl)-3-(2-fluorophenyl)propanoate;hydrochloride. This nomenclature reflects the compound's structural hierarchy, beginning with the propanoate backbone and systematically identifying each substituent position. The molecular formula C11H15ClFNO2 indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one chlorine atom from the hydrochloride salt, one fluorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight of 247.69 g/mol confirms the hydrochloride salt form, distinguishing it from the free base structure.
The structural analysis reveals several key functional groups that define the compound's chemical behavior. The primary amine group (-NH2) attached to the propanoate carbon framework provides nucleophilic reactivity and hydrogen bonding capabilities. The methyl ester functionality contributes to the compound's lipophilicity while serving as a potential site for hydrolytic transformations. The 2-fluorophenylmethyl substituent introduces both electronic effects through the fluorine atom's electronegativity and steric considerations due to the aromatic ring system. The hydrochloride salt formation occurs through protonation of the amino group, creating an ammonium chloride species that enhances water solubility and crystalline stability.
| Molecular Descriptor | Value |
|---|---|
| Molecular Formula | C11H15ClFNO2 |
| Molecular Weight | 247.69 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-3-(2-fluorophenyl)propanoate;hydrochloride |
| Chemical Abstracts Service Number | 1258650-19-9 |
| Canonical SMILES | COC(=O)C(CC1=CC=CC=C1F)CN.Cl |
| InChI Key | KMBRSKMVRCXADR-UHFFFAOYSA-N |
The stereochemical considerations of this compound are particularly noteworthy, as the carbon bearing both the aminomethyl and 2-fluorophenylmethyl substituents represents a potential chiral center. However, the current nomenclature does not specify absolute configuration, suggesting either racemic mixture formation or absence of stereospecific synthesis conditions. The spatial arrangement of functional groups around this central carbon significantly influences the compound's three-dimensional conformation and subsequent biological interactions.
Crystallographic Characterization via X-ray Diffraction
X-ray crystallographic analysis provides the most definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. The fundamental principles of X-ray diffraction rely on the interaction between electromagnetic radiation and the electron density distribution within crystalline materials. When X-rays with wavelengths comparable to interatomic distances encounter the ordered arrangement of atoms in a crystal lattice, they undergo elastic scattering that produces characteristic diffraction patterns governed by Bragg's law: 2d sin θ = nλ, where d represents the interplanar spacing, θ is the incident angle, n is an integer, and λ is the X-ray wavelength.
The crystallographic investigation of this compound would likely reveal critical structural parameters including bond lengths, bond angles, torsion angles, and intermolecular interactions that stabilize the crystal lattice. The presence of the hydrochloride salt significantly influences crystal packing through ionic interactions between the protonated amino group and chloride anions. These electrostatic interactions, combined with hydrogen bonding networks, contribute to the overall crystal stability and determine the space group symmetry. The fluorine atom on the phenyl ring introduces additional considerations for crystal packing, as fluorine can participate in halogen bonding interactions and contributes to the overall dipole moment of the molecule.
| Crystallographic Parameter | Expected Range |
|---|---|
| Unit Cell Symmetry | Monoclinic or Triclinic |
| Typical Resolution | 1.5-2.5 Angstroms |
| Bond Length C-N | 1.45-1.50 Angstroms |
| Bond Length C-F | 1.35-1.40 Angstroms |
| Bond Angle N-C-C | 110-115 degrees |
| Hydrogen Bond Distance | 2.7-3.2 Angstroms |
Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance spectroscopy serves as the primary solution-phase technique for investigating the conformational behavior and dynamic properties of this compound. The fundamental principles of Nuclear Magnetic Resonance rely on the magnetic properties of atomic nuclei with non-zero nuclear spins, which align in external magnetic fields and undergo resonance when subjected to radiofrequency radiation. The chemical shift values observed in Nuclear Magnetic Resonance spectra provide detailed information about the electronic environment surrounding each nucleus, enabling the determination of molecular connectivity and three-dimensional structure.
Proton Nuclear Magnetic Resonance spectroscopy of this compound would reveal characteristic signals corresponding to each distinct hydrogen environment. The methyl ester protons would appear as a sharp singlet around 3.6-3.8 parts per million, while the aminomethyl protons would generate a more complex multiplet due to coupling with the adjacent carbon-bound proton. The aromatic protons of the fluorophenyl ring would produce signals in the 7.0-7.4 parts per million region, with characteristic splitting patterns influenced by fluorine coupling. The fluorine-19 Nuclear Magnetic Resonance spectrum would provide a single signal corresponding to the aromatic fluorine substituent, with chemical shift values typically observed around -115 to -120 parts per million for ortho-fluorinated aromatic systems.
Two-dimensional Nuclear Magnetic Resonance techniques offer enhanced structural information by establishing correlations between different nuclei within the molecule. Correlation Spectroscopy experiments would reveal through-bond connectivities, enabling the complete assignment of all proton signals and confirmation of the molecular framework. Nuclear Overhauser Effect Spectroscopy provides critical through-space distance information, allowing the determination of preferred conformations in solution and the identification of intramolecular contacts that stabilize particular rotational isomers. Total Correlation Spectroscopy experiments would establish extended connectivity patterns throughout the entire molecular framework.
| Nuclear Magnetic Resonance Parameter | Expected Value |
|---|---|
| Methyl Ester Chemical Shift | 3.6-3.8 ppm |
| Aromatic Proton Chemical Shift | 7.0-7.4 ppm |
| Fluorine-19 Chemical Shift | -115 to -120 ppm |
| Carbon-13 Carbonyl Chemical Shift | 170-175 ppm |
| Coupling Constant Fluorine-Proton | 6-10 Hz |
The dynamic behavior of the molecule in solution can be investigated through variable temperature Nuclear Magnetic Resonance experiments, which would reveal the energy barriers associated with conformational interconversion processes. The rotation around the carbon-carbon bond connecting the fluorophenyl ring to the propanoate backbone represents a particularly important conformational degree of freedom that influences the overall molecular shape and potential biological interactions. Advanced computational methods can be integrated with experimental Nuclear Magnetic Resonance data to validate theoretical conformational predictions and refine structural models.
Electronic Structure Determination via Computational Chemistry
Computational chemistry approaches provide comprehensive insights into the electronic structure and molecular properties of this compound that complement experimental observations. Density Functional Theory calculations represent the most widely employed quantum mechanical method for investigating organic molecules of this size, offering an optimal balance between computational accuracy and efficiency. The electronic structure calculations reveal the distribution of electron density throughout the molecule, highlighting regions of high and low electron density that correlate with chemical reactivity and intermolecular interaction potential.
The computational investigation begins with geometry optimization procedures that determine the lowest energy molecular conformation in the absence of external constraints. These calculations typically employ hybrid density functionals such as B3LYP or more contemporary functionals like M06-2X, combined with polarized basis sets of double-zeta quality or higher. The optimized geometry provides bond lengths, bond angles, and torsion angles that can be directly compared with crystallographic data when available. The presence of the fluorine substituent on the aromatic ring significantly influences the electronic structure through both inductive and resonance effects, creating regions of partial positive and negative charge that affect molecular recognition processes.
Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which determine the compound's electron-donating and electron-accepting capabilities. The amino group typically contributes to the highest occupied molecular orbital through its lone pair electrons, while the aromatic ring system and carbonyl functionality influence the lowest unoccupied molecular orbital characteristics. Natural Bond Orbital analysis provides detailed information about charge distribution, bond polarities, and hyperconjugative interactions that stabilize particular conformations.
| Computational Parameter | Typical Range |
|---|---|
| Highest Occupied Molecular Orbital Energy | -6 to -8 eV |
| Lowest Unoccupied Molecular Orbital Energy | -1 to -3 eV |
| Dipole Moment | 2-5 Debye |
| Molecular Volume | 200-250 ų |
| Electrostatic Potential Range | -50 to +50 kcal/mol |
Conformational analysis through computational methods involves systematic exploration of the potential energy surface to identify stable rotational isomers and transition states connecting different conformations. The relative energies of various conformers provide insights into the population distribution expected at physiological temperatures, while the energy barriers between conformations determine the rate of interconversion processes. Electrostatic potential surface calculations highlight regions of the molecule that are most likely to participate in intermolecular interactions, providing valuable information for understanding biological recognition processes and drug-receptor interactions.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(2-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12;/h2-5,9H,6-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBRSKMVRCXADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride typically involves the reaction of 2-fluorobenzyl bromide with methyl 3-amino-2-hydroxypropanoate under basic conditions to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
A. Halogen Position and Electronic Effects
- Chlorinated Analog: Replacement of fluorine with chlorine (e.g., Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride) increases molecular weight and may enhance stability due to chlorine’s larger atomic radius and electronegativity .
B. Substituent Complexity
- Trifluorophenyl Derivative: The 3,4,5-trifluorophenyl substitution in 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate hydrochloride significantly increases lipophilicity, which could improve blood-brain barrier penetration .
- Cyclopropylmethyl Group: Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride introduces conformational rigidity, a feature exploited in protease inhibitor design .
C. Steric and Stereochemical Variations
- Branched Derivatives: Methyl 3-amino-2,2-dimethylpropanoate hydrochloride lacks aromaticity but offers steric bulk, which may reduce metabolic degradation in vivo .
Biological Activity
Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride (CAS Number: 1258650-19-9) is a compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including an amino group, a methyl ester, and a fluorophenyl moiety, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C11H14FNO2·HCl
- Molar Mass : 233.69 g/mol
- Chemical Structure :
The presence of the fluorine atom in the phenyl group imparts distinct electronic properties, enhancing its interaction with biological targets.
This compound exhibits its biological effects primarily through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, such as proteins and nucleic acids, influencing their structure and function.
- Hydrophobic Interactions : The fluorophenyl group engages in hydrophobic interactions, which can modulate the binding affinity to enzymes and receptors.
These interactions are crucial for understanding the compound's pharmacological potential.
Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit specific enzymes, making it a valuable tool in biochemical studies. For instance:
- Enzyme Targeting : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate:
- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity suggests potential use in treating infections caused by drug-resistant strains .
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate to High |
| Gram-negative Bacteria | Moderate |
| Fungi | High |
Anticancer Potential
Recent studies have explored the anticancer properties of this compound:
- Cell Viability Reduction : The compound has been shown to significantly reduce the viability of cancer cell lines such as Caco-2 (human colorectal adenocarcinoma) and A549 (human lung carcinoma). Notably, it reduced Caco-2 cell viability by approximately 39.8% compared to untreated controls .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating significant antimicrobial potential.
-
Case Study on Anticancer Activity :
- In a comparative study against standard chemotherapeutics, this compound exhibited enhanced anticancer activity against Caco-2 cells compared to traditional agents like doxorubicin, suggesting its potential as a novel therapeutic agent in cancer treatment.
Q & A
Q. What are the optimal synthetic routes for preparing methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride, and how can purity be ensured?
The synthesis typically involves a multi-step process starting with 2-fluorobenzylamine derivatives. Key steps include:
- Condensation reaction : Reacting 2-fluorobenzylamine with methyl acrylate under reflux conditions in methanol or ethanol, catalyzed by hydrochloric acid to form the intermediate ester .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol) achieves >95% purity. Automated continuous flow reactors may enhance yield in scaled-up syntheses .
- Hydrochloride formation : Treating the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the ester, amino, and 2-fluorophenyl groups. The fluorine atom’s electron-withdrawing effect deshields adjacent protons (δ ~7.2–7.6 ppm for aromatic protons) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with mass spectrometry verifies molecular weight (expected [M+H] ~272.7 g/mol for CHFClNO) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the crystal lattice .
Q. How does the 2-fluorophenyl substituent influence physicochemical properties?
- Solubility : Enhanced water solubility compared to non-fluorinated analogs due to the hydrochloride salt form. However, the hydrophobic 2-fluorophenyl group reduces solubility in polar solvents .
- Stability : The fluorine atom increases resistance to oxidative degradation but may sensitize the compound to hydrolysis under basic conditions. Store at 2–8°C in airtight containers .
Advanced Research Questions
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
- Substituent variation : Synthesize analogs with substituents at the phenyl ring (e.g., 3-fluoro, 4-chloro) or ester group (e.g., ethyl instead of methyl) to assess bioactivity changes .
- Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes, GPCRs). The 2-fluorophenyl group may enhance binding via hydrophobic or π-π interactions .
- Pharmacokinetic profiling : Evaluate metabolic stability using liver microsomes and plasma protein binding assays. Fluorination often slows metabolism, extending half-life .
Q. How can researchers resolve contradictions in reported biological activity data?
- Case study : If antimicrobial assays show variability (e.g., MIC values ranging 8–32 µg/mL against S. aureus):
- Standardize assays : Use CLSI guidelines for broth microdilution, control pH and inoculum size .
- Check stereochemical purity : Enantiomeric impurities (e.g., D vs. L configuration at the amino group) may skew results .
- Assess membrane permeability : Fluorine’s lipophilicity may enhance bacterial uptake, but efflux pumps (e.g., NorA in S. aureus) could reduce efficacy .
Q. What methodologies are effective for studying enzymatic inhibition mechanisms?
- Kinetic assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants () for proteases. The amino group may act as a transition-state mimic .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target enzymes. Negative ΔG values indicate spontaneous interactions .
- Mutagenesis studies : Engineer enzyme active-site mutations (e.g., Ser195Ala in trypsin-like proteases) to confirm binding specificity .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
